Regioisomeric Differentiation: 5-yl vs. 4-yl Dioxoisoindoline Attachment Defines Distinct Bioassay Profiles
A direct structural comparator exists: N-(1,3-dioxoisoindolin-4-yl)-5-nitrobenzo[b]thiophene-2-carboxamide (CAS 476309-57-6) differs from the target compound (CAS 683235-53-2) solely in the attachment position of the dioxoisoindoline moiety to the benzothiophene carboxamide (4-yl vs. 5-yl), yet the two isomers have been profiled against completely distinct bioassay panels . The 4-yl isomer has been screened in at least four PubChem-deposited assays including an RMI-FANCM (MM2) interaction inhibitor screen, a GPR151 activator cell-based HTS, and two AlphaScreen-based biochemical HTS campaigns (FBW7 activator and inhibitor screens) . No overlapping assay data exist for the 5-yl isomer, meaning the regioisomeric position fundamentally dictates which screening panels and biological targets are accessible. This binary structural distinction is critical for procurement: ordering the incorrect isomer will direct research toward entirely different biological pathways.
| Evidence Dimension | Bioassay target panel distribution |
|---|---|
| Target Compound Data | CAS 683235-53-2 (5-yl isomer): No publicly deposited bioassay results identified as of search date; compound appears in androgen receptor PROTAC patent context (EP4186904A1/WO2022019597) as a scaffold building block [1]. |
| Comparator Or Baseline | CAS 476309-57-6 (4-yl isomer): Screened in PubChem AID 1159607 (RMI-FANCM inhibitor), AID 1508602 (GPR151 activator), AID 1259310 (FBW7 activator), and AID 1259374 (FBW7 inhibitor) . |
| Quantified Difference | Qualitative: complete divergence of bioassay target panels between 5-yl and 4-yl isomers, with zero overlapping assay entries. |
| Conditions | PubChem BioAssay database and commercial chemical supplier bioassay repositories as of 2026. |
Why This Matters
For researchers building screening libraries, the 5-yl isomer (CAS 683235-53-2) accesses a biological target space distinct from its 4-yl counterpart; procuring the correct regioisomer is essential for maintaining assay fidelity and experimental reproducibility.
- [1] European Patent EP4186904A1 / WO2022019597. Compound for androgen receptor degradation, and pharmaceutical use thereof. Published 2023-05-31. Priority date 2020-07-21. Applicant: undisclosed. View Source
